![molecular formula C15H18B2O4S2 B15061032 [4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid](/img/structure/B15061032.png)
[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid: is a boronic acid derivative that features a unique structure incorporating thiophene and cyclopentene rings. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Cyclopentene Ring Formation: The cyclopentene ring can be formed via Diels-Alder reactions, where a diene reacts with a dienophile under thermal conditions.
Boronic Acid Introduction: The boronic acid group is introduced through borylation reactions, often using palladium-catalyzed processes with boron reagents like bis(pinacolato)diboron.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the borylation step using efficient catalysts.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclopentene ring, converting it to cyclopentane derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclopentane derivatives.
Substitution: Various biaryl or vinyl derivatives depending on the coupling partner.
科学研究应用
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Catalysis: Acts as a ligand in catalytic systems for various organic transformations.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging or therapeutic purposes.
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Medicine:
Diagnostic Tools: Incorporated into probes for detecting specific biomolecules.
Therapeutics: Investigated for its potential in drug delivery systems.
Industry:
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which [4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid exerts its effects is largely dependent on its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in bioconjugation and sensor applications, where the compound can selectively bind to target molecules.
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
2-Thiopheneboronic Acid: Contains a thiophene ring but lacks the cyclopentene moiety.
Cyclopentenylboronic Acid: Features a cyclopentene ring but lacks the thiophene structure.
Uniqueness:
Structural Complexity: The combination of thiophene and cyclopentene rings with boronic acid functionality makes it unique.
Versatility: Its ability to participate in a wide range of chemical reactions and applications sets it apart from simpler boronic acids.
This detailed overview highlights the significance and versatility of [4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid in various fields of research and industry
属性
分子式 |
C15H18B2O4S2 |
|---|---|
分子量 |
348.1 g/mol |
IUPAC 名称 |
[4-[2-(4-borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid |
InChI |
InChI=1S/C15H18B2O4S2/c1-8-14(12(6-22-8)16(18)19)10-4-3-5-11(10)15-9(2)23-7-13(15)17(20)21/h6-7,18-21H,3-5H2,1-2H3 |
InChI 键 |
OOULUGQECHQDGY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CSC(=C1C2=C(CCC2)C3=C(SC=C3B(O)O)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


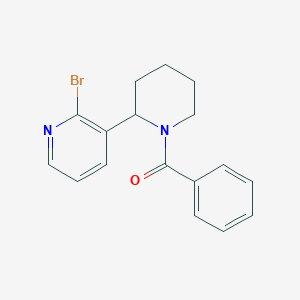
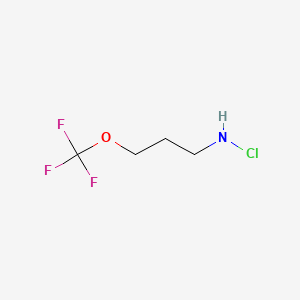

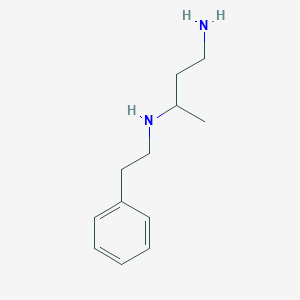
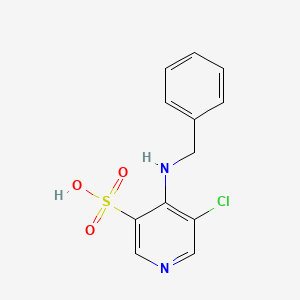
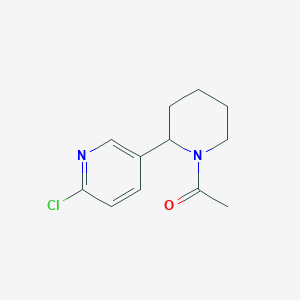
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B15060983.png)
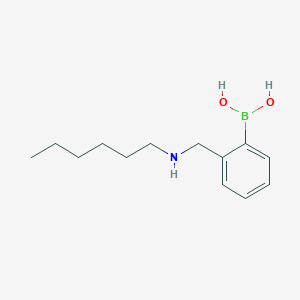

![N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B15061004.png)
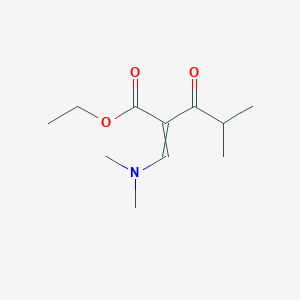


![6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061037.png)
